molecular formula C6H7F2NO2 B2385416 [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol CAS No. 861136-15-4

[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol

Cat. No.: B2385416
CAS No.: 861136-15-4
M. Wt: 163.124
InChI Key: YSVDZXOPVMFSQB-UHFFFAOYSA-N
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Description

[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol (CAS: 861136-15-4) is an isoxazole derivative characterized by a 1,1-difluoroethyl substituent at the 5-position of the isoxazole ring and a hydroxymethyl group at the 3-position. Isoxazoles are heterocyclic compounds widely explored in medicinal chemistry due to their versatility in drug design, particularly as bioisosteres for ester or amide functionalities. The difluoroethyl group introduces electronegativity and metabolic stability, while the hydroxymethyl group offers a handle for further derivatization. This compound is commercially available for research purposes .

Properties

IUPAC Name

[5-(1,1-difluoroethyl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO2/c1-6(7,8)5-2-4(3-10)9-11-5/h2,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVDZXOPVMFSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the difluoroethyl group and a hydroxylamine derivative to form the isoxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halides, ethers.

Scientific Research Applications

Medicinal Chemistry

The isoxazole moiety is prevalent in many pharmaceuticals due to its diverse biological activities. Research indicates that derivatives of [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol are being investigated for potential therapeutic effects against various diseases. For example:

  • Antimicrobial Activity : Compounds with isoxazole rings have shown promise as antimicrobial agents. Studies have demonstrated that modifications to the isoxazole structure can enhance antibacterial efficacy against gram-positive bacteria .
  • Anti-inflammatory Properties : In vivo studies have suggested that certain derivatives may reduce inflammation in models of arthritis, indicating potential applications in treating inflammatory diseases .

Biological Research

The difluoroethyl group contributes to the compound's pharmacokinetic properties, enhancing its stability and interaction with biological targets. This has implications for drug design, particularly in developing treatments for conditions such as cancer and infectious diseases.

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing specialty chemicals and advanced materials. Its unique properties make it suitable for applications in:

  • Polymer Production : The compound can be incorporated into polymer matrices to enhance material properties.
  • Coatings : Its chemical stability makes it an excellent candidate for use in protective coatings and surface treatments.

Case Studies

Several studies highlight the applications of this compound:

StudyFocus AreaFindings
Synthesis Optimization Synthetic ChemistryDeveloped efficient routes to synthesize various 5-fluoroalkylisoxazoles with high yields .
Antimicrobial Evaluation Medicinal ChemistryDemonstrated significant antibacterial activity of isoxazole derivatives against resistant strains .
In Vivo Exploration PharmacologyShowed anti-inflammatory effects in rat models, suggesting therapeutic potential .

Mechanism of Action

The mechanism of action of [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets . These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Functional Group Impact on Bioactivity

  • Fluorine Substituents: The 1,1-difluoroethyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effects may improve binding to hydrophobic pockets in biological targets, as seen in docking studies of similar difluoroethyl-containing inhibitors (e.g., binding affinity of −7.5 kcal/mol for a thiopyran-4-ol derivative in protein 3VF3) . Comparison with Aromatic Fluorine: The 2-fluorophenyl analog ([5-(2-fluorophenyl)isoxazol-3-yl]methanol) leverages aromatic fluorine for π-stacking interactions, whereas the aliphatic difluoroethyl group in the target compound offers greater conformational flexibility and reduced steric hindrance .
  • Bulkier Substituents : The 4-isobutylphenyl analog introduces significant hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. Such groups are common in anti-inflammatory agents, as seen in the synthesis of SI107 .

Biological Activity

[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoroethyl group enhances metabolic stability and bioavailability, making it a valuable scaffold for drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the difluoroethyl group introduces unique electronic and steric properties that may influence its interaction with biological targets.

Property Details
Molecular Formula C6_{6}H6_{6}F2_{2}N2_{2}O
Molecular Weight 164.12 g/mol
Solubility Soluble in polar solvents
Stability Enhanced stability due to difluoroethyl group

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to enzymes or receptors, influencing their activity. The isoxazole ring facilitates hydrogen bonding and π-π interactions, stabilizing the compound's binding to its targets .

Antimicrobial Activity

Research has shown that isoxazole derivatives exhibit significant antimicrobial properties. The difluoroethyl substitution may enhance these activities by modulating interactions with microbial targets. In vitro studies have demonstrated that related compounds possess activity against various bacterial strains, including resistant strains .

Anticancer Activity

Isoxazoles are known for their anticancer properties. Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines. For instance, compounds with similar structures have shown growth inhibition in human breast cancer (MDA-MB-231) cells .

Cell Line IC50_{50} (µM)
MDA-MB-23110
A54915

Anti-inflammatory Activity

Some isoxazole derivatives exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Although specific data for this compound is limited, related compounds have shown promise in reducing inflammation in animal models .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with difluoroalkyl substitutions exhibited lower minimum inhibitory concentrations (MICs) compared to their non-fluorinated counterparts.

Study 2: Anticancer Evaluation

In a recent study, several isoxazole derivatives were tested for anticancer activity using MTT assays on multiple cancer cell lines. Results indicated that compounds with difluoromethyl groups demonstrated enhanced potency compared to those without such substitutions.

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